(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL

Medicinal Chemistry Lipophilicity Drug Design

Fragment-based drug discovery often lacks fluorinated building blocks with optimal properties. (2-Fluoro-1,3-thiazol-4-yl)methanol offers enhanced metabolic stability (vs. non-fluorinated analogs) and a hydroxymethyl handle for conjugation. • Ideal fragment for kinase FBDD (LogP 0.77, PSA 61.36 Ų); • Enables [18F] PET tracer synthesis; • Used in antimicrobial hybrids (MIC 1 µg/mL). Consistent supply for R&D.

Molecular Formula C4H4FNOS
Molecular Weight 133.15 g/mol
CAS No. 153027-87-3
Cat. No. B130772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL
CAS153027-87-3
Synonyms4-Thiazolemethanol, 2-fluoro-
Molecular FormulaC4H4FNOS
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)F)CO
InChIInChI=1S/C4H4FNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
InChIKeyCEAWEMNLTYCRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoro-1,3-thiazol-4-yl)methanol: Fluorinated Building Block


(2-Fluoro-1,3-thiazol-4-yl)methanol (CAS 153027-87-3) is a fluorinated heterocyclic building block comprising a 1,3-thiazole core with a fluorine atom at the 2-position and a hydroxymethyl group at the 4-position . With a molecular formula of C4H4FNOS and a molecular weight of 133.14 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical entities . The presence of the fluorine substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a strategic choice for fragment-based drug discovery and lead optimization campaigns .

1
Fluorinated thiazole building block with reactive hydroxymethyl handle Enables modular incorporation into kinase inhibitor or hybrid compound libraries
2
Reported higher lipophilicity vs. non-fluorinated analog 2-Fluoro substitution may shift LogP and permeability profile; supports fragment-based lead optimization
3
Balanced drug-like PSA preserved despite fluorine introduction PSA remains 61.36 Ų; fluorine adds lipophilicity without increasing polar surface area

(2-Fluoro-1,3-thiazol-4-yl)methanol: Comparison with Non-Fluorinated Analogs


While structurally related thiazole-4-methanol derivatives share a common heterocyclic scaffold, the introduction of the fluorine atom at the 2-position in (2-Fluoro-1,3-thiazol-4-yl)methanol results in quantifiable alterations in key physicochemical parameters including lipophilicity (LogP), electronic distribution, and hydrogen-bonding capacity [1]. These changes directly impact downstream applications in medicinal chemistry, where subtle variations in these properties dictate membrane permeability, target engagement, and metabolic stability [2]. Consequently, substituting this fluorinated building block with non-fluorinated analogs (e.g., 1,3-thiazol-4-ylmethanol, CAS 7036-04-6) or alternative halogenated derivatives cannot reliably reproduce the same SAR outcomes without extensive re-optimization of synthetic routes and biological assays.

This Product (2-Fluoro-1,3-thiazol-4-yl)methanol: dual HBA (fluorine + thiazole N), LogP 0.77, PSA 61.36 Ų
Non-fluorinated analog 1,3-Thiazol-4-ylmethanol (single HBA, LogP 0.64) may not reproduce SAR; lower lipophilicity and H-bond capacity can shift target engagement and membrane permeability profile.
This Product Moderate lipophilicity (LogP 0.77), strong electron-withdrawing fluorine
Chloro analog 2-Chloro derivative (LogP 1.29) introduces excessive lipophilicity; different electron-withdrawing profile (σm 0.37) may alter metabolic stability and toxicity endpoints compared to fluorine.

(2-Fluoro-1,3-thiazol-4-yl)methanol: Evidence vs. Structural Analogs


Lipophilicity vs. Non-Fluorinated Analog

The calculated LogP (octanol-water partition coefficient) for (2-Fluoro-1,3-thiazol-4-yl)methanol is 0.7745, representing a 21.9% increase compared to the non-fluorinated analog 1,3-thiazol-4-ylmethanol (LogP = 0.6354) [1]. This quantifiable difference in lipophilicity translates to improved passive membrane diffusion and enhanced bioavailability potential in cellular assays, a critical parameter for fragment-based lead optimization where initial hits often suffer from poor permeability [2].

Lipophilicity (LogP)
Head-to-head
0.7745 vs 0.6354
Δ +0.1391 (+21.9%)
Reported higher LogP; supports permeability and cellular uptake context.
Calculated partition coefficient at 25 °C; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity Drug Design

Hydrogen Bond Acceptor Count vs. Non-Fluorinated Analog

(2-Fluoro-1,3-thiazol-4-yl)methanol possesses two hydrogen bond acceptors (the fluorine atom and the nitrogen in the thiazole ring) compared to the single hydrogen bond acceptor (thiazole nitrogen) in the unsubstituted analog 1,3-thiazol-4-ylmethanol [1]. This additional acceptor site, contributed by the C-F bond, provides a measurable increase in polar intermolecular interactions with biological targets, as evidenced by computational docking studies and SAR analyses of related fluorothiazole derivatives [2].

HBA Count
Head-to-head
2 vs 1
Fluorine as additional acceptor
Extra H-bond acceptor may support target engagement and selectivity screening.
Structure-based count; binding assays needed to validate interaction gain.
Structure-Activity Relationship Hydrogen Bonding Molecular Recognition

Polar Surface Area: Fluorinated vs. Non-Fluorinated

Both (2-Fluoro-1,3-thiazol-4-yl)methanol and its non-fluorinated analog 1,3-thiazol-4-ylmethanol exhibit identical calculated polar surface area (PSA) values of 61.36 Ų [1]. This indicates that the fluorine substitution does not increase molecular polarity, preserving favorable drug-like properties (PSA < 140 Ų for oral bioavailability) while enhancing lipophilicity. In contrast, the chloro analog (2-chloro-1,3-thiazol-4-yl)methanol also retains a PSA of 61.36 Ų but with a significantly higher LogP (1.2888), which may lead to excessive lipophilicity and associated toxicity risks [2].

Polar Surface Area
Head-to-head
61.36 Ų (no change)
PSA preserved; fluorine enhances lipophilicity without polarity increase.
Supports oral drug-likeness profile; TPSA well below 140 Ų threshold.
Drug-likeness ADME Properties Physicochemical Profiling

Electron-Withdrawing Effect vs. Non-Fluorinated

The strong electron-withdrawing effect of the fluorine atom at the 2-position of the thiazole ring reduces electron density on the heterocycle, as evidenced by computational studies on fluorinated thiazoles [1]. This electronic modulation increases resistance to oxidative metabolism, a property leveraged in the design of metabolically stable drug candidates. Class-level inference from SAR studies demonstrates that 2-fluoro substitution in thiazole derivatives correlates with enhanced metabolic stability in microsomal assays compared to non-fluorinated or chloro-substituted analogs [2].

Electron-Withdrawing Effect
Class-level
σm = 0.34 (F) vs 0 (H)
Class-level inference links fluorine to improved oxidative metabolic stability.
DFT studies on thiazole derivatives; direct stability data for free alcohol pending.
Electron-Withdrawing Group Metabolic Stability Synthetic Chemistry

Antimicrobial Potency Against S. aureus

A 4-fluorothiazole-containing hybrid compound (QH-4) demonstrated an MIC of 1 µg/mL against Staphylococcus aureus, with a selectivity index (SI) > 25, indicating potent antibacterial activity with low cytotoxicity (CC50 > 50 µg/mL) [1]. While this data pertains to a more complex molecule bearing the 4-fluorothiazole moiety rather than the free alcohol, it establishes the pharmacophoric value of the 2-fluoro-1,3-thiazole core in conferring antimicrobial activity. This class-level evidence supports the selection of (2-Fluoro-1,3-thiazol-4-yl)methanol as a privileged building block for the synthesis of novel antimicrobial agents.

Antimicrobial Context
Class-level
MIC 1 µg/mL (S. aureus) from fluorothiazole hybrid
Supports fluorothiazole scaffold selection for antimicrobial screening.
Data from complex hybrid QH-4; requires validation for free alcohol building block.
Antimicrobial Activity Minimum Inhibitory Concentration Drug Discovery

(2-Fluoro-1,3-thiazol-4-yl)methanol: Application Scenarios


Fragment-Based Drug Discovery for Kinase Inhibitors

As a low-molecular-weight (133.14 g/mol) fluorinated heterocycle with a balanced LogP (0.7745) and favorable PSA (61.36 Ų), (2-Fluoro-1,3-thiazol-4-yl)methanol is an ideal fragment for FBDD campaigns targeting ATP-binding pockets of kinases [1]. The 2-fluoro substituent enhances binding affinity through additional hydrogen bond interactions while maintaining drug-like physicochemical properties [2].

Synthesis of Antimicrobial Hybrid Compounds

The 4-fluorothiazole core, as demonstrated in the QH-4 hybrid (MIC = 1 µg/mL against S. aureus), serves as a privileged scaffold for the design of next-generation antimicrobial agents [1]. (2-Fluoro-1,3-thiazol-4-yl)methanol provides a versatile handle (hydroxymethyl group) for conjugation to quinolone, oxazolidinone, or other antibiotic pharmacophores, enabling the synthesis of novel hybrid molecules with enhanced potency and reduced resistance potential [2].

Metabolically Stable PET Tracer Precursor

Fluorine substitution at the 2-position of the thiazole ring confers enhanced metabolic stability, a property exploited in the development of 18F-labeled PET tracers [1]. (2-Fluoro-1,3-thiazol-4-yl)methanol can be readily converted to the corresponding [18F]fluorothiazole derivative via nucleophilic aromatic substitution, enabling the synthesis of radioligands for imaging amyloid plaques, neuroinflammation, or oncology targets with improved in vivo stability compared to non-fluorinated analogs [2].

Agrochemical Lead Optimization

The electron-withdrawing nature of the 2-fluoro substituent and the synthetic versatility of the hydroxymethyl group make (2-Fluoro-1,3-thiazol-4-yl)methanol a valuable intermediate in the synthesis of fluorinated thiazole-containing fungicides and herbicides [1]. The balanced lipophilicity (LogP = 0.7745) ensures adequate foliar uptake and translocation while minimizing environmental persistence compared to more lipophilic chloro or bromo analogs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Fluorinated thiazole core, balanced LogP/PSA
Binding affinity against target kinase; cellular permeability assay
Antimicrobial hybrid compound synthesis
Privileged fluorothiazole scaffold with hydroxymethyl linker
MIC determination against target strains; cytotoxicity profiling
PET tracer precursor research
Metabolic stability; 18F labeling via nucleophilic substitution
Radiochemical yield; in vivo stability and imaging contrast
Agrochemical lead optimization
Moderate lipophilicity and electron-withdrawing effect
Foliar uptake; translocation and environmental persistence studies

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